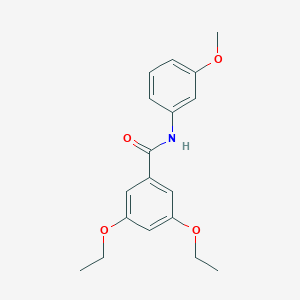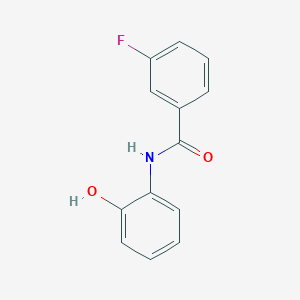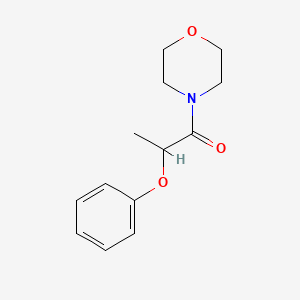![molecular formula C16H25N3O3S B6019068 1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-3-piperidinecarboxamide](/img/structure/B6019068.png)
1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Dimethylamino)sulfonyl]-N-(4-ethylphenyl)-3-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is commonly known as DMAPT and has been studied extensively for its anti-cancer properties.
Mecanismo De Acción
DMAPT exerts its anti-cancer properties by inhibiting the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. Inhibition of NF-κB activity by DMAPT leads to the downregulation of genes involved in cell survival and proliferation, ultimately leading to the death of cancer cells.
Biochemical and physiological effects:
DMAPT has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). DMAPT has also been shown to inhibit the growth and invasion of cancer cells by regulating the expression of genes involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAPT has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied for its anti-cancer properties, making it a valuable tool for cancer research. However, DMAPT has certain limitations, including its low solubility in water and its potential toxicity at higher concentrations.
Direcciones Futuras
There are several future directions for research on DMAPT. One area of interest is the development of DMAPT-based therapies for cancer. DMAPT has been shown to exhibit anti-cancer properties in various types of cancer, including breast, prostate, and pancreatic cancer. Further research is needed to determine the efficacy of DMAPT-based therapies in clinical trials.
Another area of interest is the development of DMAPT analogs with improved solubility and potency. Several analogs of DMAPT have been synthesized and tested for their anti-cancer properties, but further research is needed to determine their efficacy and safety.
Conclusion:
In conclusion, 1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-3-piperidinecarboxamide, commonly known as DMAPT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DMAPT has been extensively studied for its anti-cancer properties and has been found to inhibit the activity of NF-κB, ultimately leading to the death of cancer cells. Further research is needed to determine the efficacy and safety of DMAPT-based therapies in clinical trials and to develop DMAPT analogs with improved solubility and potency.
Métodos De Síntesis
DMAPT can be synthesized using a simple and cost-effective method. The synthesis process involves the reaction of 4-ethylphenyl isocyanate with piperidine-3-carboxylic acid followed by the addition of dimethyl sulfonamide. The resulting compound is then purified using column chromatography to obtain pure DMAPT.
Aplicaciones Científicas De Investigación
DMAPT has been extensively studied for its potential therapeutic properties in various diseases, particularly cancer. It has been found to exhibit anti-cancer properties by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the progression of cancer. DMAPT has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
1-(dimethylsulfamoyl)-N-(4-ethylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-4-13-7-9-15(10-8-13)17-16(20)14-6-5-11-19(12-14)23(21,22)18(2)3/h7-10,14H,4-6,11-12H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIAOTUKULVEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{2-[(6-methoxypyrimidin-4-yl)amino]ethyl}-2-methylpyrimidin-4-ol](/img/structure/B6018997.png)
![2-phenyl-7-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019009.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(3-methoxyphenyl)-1,5-dihydro-4H-imidazol-4-one](/img/structure/B6019016.png)

![7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6019023.png)

![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide](/img/structure/B6019043.png)
![5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6019048.png)
![N-(3-chloro-4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6019052.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-3-furanyl)amine](/img/structure/B6019058.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B6019059.png)

![2-{1-(2,2-dimethylpropyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6019075.png)
![2-chlorobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6019083.png)